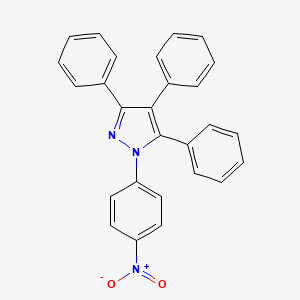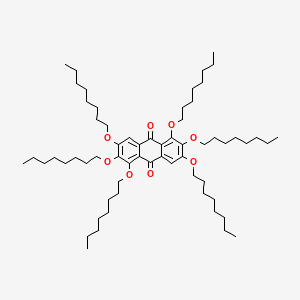![molecular formula C47H40F6FeOP2 B12544891 (S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol is a chiral phosphine ligand known for its high enantioselectivity and efficiency in asymmetric synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to facilitate various catalytic reactions with high precision.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol typically involves the following steps:
Formation of the Ferrocenyl Phosphine Ligand: The initial step involves the synthesis of the ferrocenyl phosphine ligand. This is achieved by reacting ferrocene with a suitable phosphine reagent under controlled conditions.
Introduction of the Xylyl and Trifluoromethylphenyl Groups: The next step involves the introduction of the xylyl and trifluoromethylphenyl groups to the ferrocenyl phosphine ligand. This is typically done through a series of substitution reactions using appropriate reagents and catalysts.
Formation of the Methanol Derivative: The final step involves the conversion of the intermediate compound to the methanol derivative. This is usually achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Automated Synthesis: Using automated reactors to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group using suitable reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under an inert atmosphere.
Substitution: Various halides, acids, and bases under appropriate temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol involves its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating enantioselective reactions. The molecular targets and pathways involved include:
Metal Centers: The compound coordinates with metal centers such as palladium, platinum, and rhodium.
Catalytic Pathways: It participates in catalytic cycles, enhancing the selectivity and efficiency of the reactions.
類似化合物との比較
Similar Compounds
(S)-2,2’-Bis(di-3,5-xylylphosphino)-1,1’-binaphthyl: Another chiral phosphine ligand used in asymmetric synthesis.
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-2.2-paracyclophane: A similar compound with applications in asymmetric hydrogenation.
(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine: Used in pharmaceutical and industrial applications.
Uniqueness
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol is unique due to its specific combination of functional groups and its high enantioselectivity. Its ability to induce chirality in catalytic reactions makes it particularly valuable in the synthesis of enantiomerically pure compounds.
特性
分子式 |
C47H40F6FeOP2 |
|---|---|
分子量 |
852.6 g/mol |
InChI |
InChI=1S/C42H35F6OP2.C5H5.Fe/c1-26-20-27(2)23-34(22-26)51(35-24-28(3)21-29(4)25-35)39-11-7-9-37(39)40(49)36-8-5-6-10-38(36)50(32-16-12-30(13-17-32)41(43,44)45)33-18-14-31(15-19-33)42(46,47)48;1-2-4-5-3-1;/h5-25,40,49H,1-4H3;1-5H;/t40-;;/m0../s1 |
InChIキー |
UMGLSWQCVBINIW-ZXYSCAFTSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)O)C6=CC(=CC(=C6)C)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)O)C6=CC(=CC(=C6)C)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


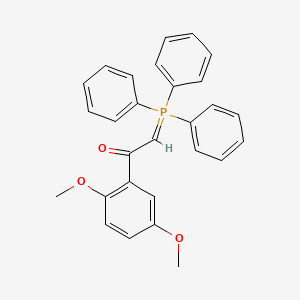


![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
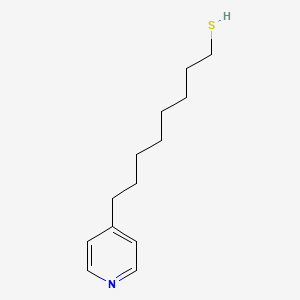
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)

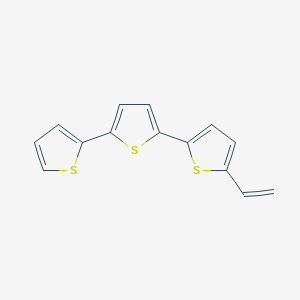
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
